cis-1-Benzyl-azetidine-2,4-dicarboxylic acid dimethyl ester
CAS No.: 121049-90-9
Cat. No.: VC7806348
Molecular Formula: C14H17NO4
Molecular Weight: 263.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 121049-90-9 |
|---|---|
| Molecular Formula | C14H17NO4 |
| Molecular Weight | 263.29 g/mol |
| IUPAC Name | dimethyl (2R,4S)-1-benzylazetidine-2,4-dicarboxylate |
| Standard InChI | InChI=1S/C14H17NO4/c1-18-13(16)11-8-12(14(17)19-2)15(11)9-10-6-4-3-5-7-10/h3-7,11-12H,8-9H2,1-2H3/t11-,12+ |
| Standard InChI Key | COJVYCMOVXNWAM-TXEJJXNPSA-N |
| Isomeric SMILES | COC(=O)[C@H]1C[C@H](N1CC2=CC=CC=C2)C(=O)OC |
| SMILES | COC(=O)C1CC(N1CC2=CC=CC=C2)C(=O)OC |
| Canonical SMILES | COC(=O)C1CC(N1CC2=CC=CC=C2)C(=O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core structure consists of an azetidine ring—a saturated four-membered heterocycle containing one nitrogen atom. The cis configuration of the two methyl ester groups at the 2- and 4-positions is a defining feature, as confirmed by its IUPAC name: dimethyl (2R,4S)-1-benzylazetidine-2,4-dicarboxylate . The benzyl substituent at the 1-position introduces aromatic character, while the ester groups enhance solubility and reactivity in synthetic applications.
Stereochemical Considerations
The stereochemistry is critical to the compound’s behavior in reactions. The (2R,4S) configuration ensures that the ester groups occupy adjacent positions on the same face of the azetidine ring, influencing its interactions with chiral catalysts or biological targets . This spatial arrangement is encoded in the compound’s Standard InChIKey: COJVYCMOVXNWAM-TXEJJXNPSA-N, which uniquely identifies its stereoisomeric form.
Synthesis Pathways
Multi-Step Organic Synthesis
The synthesis of cis-1-benzyl-azetidine-2,4-dicarboxylic acid dimethyl ester involves sequential reactions to construct the azetidine ring and introduce substituents. A plausible route includes:
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Ring Formation: Cyclization of a β-amino alcohol precursor via intramolecular nucleophilic substitution.
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Benzylation: Introduction of the benzyl group using benzyl bromide under basic conditions.
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Esterification: Reaction with methyl iodide or dimethyl carbonate to install the methyl ester groups.
Key Challenges
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Ring Strain: The four-membered azetidine ring is prone to ring-opening reactions under acidic or basic conditions, necessitating careful control of reaction parameters .
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Stereoselectivity: Achieving the desired cis configuration requires chiral catalysts or stereospecific starting materials, as noted in studies of analogous β-lactam syntheses .
Comparative Analysis
Recent work by PMC highlights the use of dicarboxylic acid monoesters in β-lactam synthesis, where acetic anhydride promotes cyclization reactions . While this compound’s synthesis differs, similar activation strategies may apply to optimize yields.
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